N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide is a complex organic compound that features a distinctive molecular structure with potential applications in medicinal chemistry. This compound is characterized by its unique combination of functional groups, including a benzodioxole moiety, morpholine ring, and an ethanediamide backbone.
This compound has been identified in various chemical databases and literature, including ChemDiv and DrugBank, where it is cataloged under specific identifiers that facilitate its study and application in research. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The compound belongs to the class of organoheterocyclic compounds and can be categorized as a small molecule. Its structural components suggest potential biological activity, making it a candidate for further pharmacological studies.
The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide typically involves several steps:
The synthesis may involve various reaction conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate the formation of the desired product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor reaction progress and confirm product identity.
The molecular structure of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide can be represented using various structural depictions:
O=C(C(NCC(c(cc1)cc2c1OCO2)N1CCOCC1)=O)NCCc(cc1)ccc1Cl
MDL Number (MFCD)
The compound has a complex three-dimensional structure that influences its chemical reactivity and biological interactions. The presence of the benzodioxole group is significant for its potential pharmacological properties.
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups, which can participate in electrophilic or nucleophilic reactions depending on the reaction conditions.
The mechanism of action for N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific cellular proteins or enzymes. It is believed to exert its effects through:
Research indicates that the structural components enhance binding affinity to target proteins, leading to significant biological effects such as cell cycle arrest.
The physical properties of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide include:
Chemical properties include stability under various conditions (pH, temperature), reactivity with nucleophiles/electrophiles, and potential degradation pathways.
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal research, highlighting its importance in developing new therapeutic agents.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1